“4-Ethynyl-1-isopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 1354706-51-6 .
Pyrazoles, including “4-Ethynyl-1-isopropyl-1H-pyrazole”, are a group of heterocyclic compounds that have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
4-Ethynyl-1-isopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. It belongs to the pyrazole family, which is known for its diverse biological activities and applications across various fields, including medicine and agriculture. The compound has the chemical formula CHN and is recognized for its unique structural features that contribute to its reactivity and potential therapeutic properties.
These reactions enable the synthesis of a wide array of derivatives with distinct chemical and biological properties.
Research indicates that 4-Ethynyl-1-isopropyl-1H-pyrazole exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity and lead to various biological effects. The exact pathways and targets depend on the specific applications being studied, making it a subject of interest in pharmacological research .
The synthesis of 4-Ethynyl-1-isopropyl-1H-pyrazole typically involves the reaction of an appropriate alkyne with a hydrazine derivative under controlled conditions. One common synthetic route includes:
These methods facilitate the creation of this compound in both laboratory and industrial settings.
4-Ethynyl-1-isopropyl-1H-pyrazole has a broad range of applications:
The interaction studies of 4-Ethynyl-1-isopropyl-1H-pyrazole focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate how the compound modulates biological pathways, contributing to its potential therapeutic effects. Ongoing research continues to explore these interactions to better understand its mechanism of action in various biological systems .
Several compounds share structural similarities with 4-Ethynyl-1-isopropyl-1H-pyrazole, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methyl-1-phenyl-1H-pyrazole | Contains a methyl group at position 3 | Exhibits different reactivity patterns |
4-Ethynyl-1H-pyrazole | Lacks isopropyl substitution | Potentially different biological activity profiles |
1-Isopropyl-3,5-dimethyl-1H-pyrazole | Contains two methyl groups at positions 3 and 5 | Different steric effects influencing reactivity |
4-Ethynyl-1-isopropyl-1H-pyrazole is distinguished by its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research applications .
The molecular formula of 4-ethynyl-1-isopropyl-1H-pyrazole is C~8~H~10~N~2~, with a molecular weight of 134.18 g/mol. Key structural descriptors include:
CC(C)N1C=C(C=N1)C#C
. CCQVOMOPERINAW-UHFFFAOYSA-N
. The pyrazole ring adopts a planar conformation, with the ethynyl and isopropyl groups introducing steric and electronic perturbations. The ethynyl moiety enhances the compound’s reactivity toward cycloaddition and cross-coupling reactions, while the isopropyl group contributes to lipophilicity, influencing solubility and intermolecular interactions.
Predicted Collision Cross Section (CCS) values for various adducts of 4-ethynyl-1-isopropyl-1H-pyrazole, calculated using ion mobility spectrometry, are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 135.09168 | 126.0 |
[M+Na]+ | 157.07362 | 136.5 |
[M-H]- | 133.07712 | 125.3 |
[M+NH4]+ | 152.11822 | 144.5 |
These data highlight the compound’s behavior in mass spectrometry, critical for analytical identification. The compound’s boiling point is estimated at 143°C, and its density is approximately 0.96 g/cm³, derived from structurally analogous pyrazole derivatives.
4-Ethynyl-1-isopropyl-1H-pyrazole shares structural homology with simpler pyrazoles, such as 1-isopropyl-1H-pyrazole (C~6~H~10~N~2~), but distinct functionalization at the 4-position differentiates its reactivity. For instance, the ethynyl group enables participation in Sonogashira couplings, a feature absent in non-alkynylated analogs.
The pyrazole scaffold was first systematically studied in the late 19th century by Ludwig Knorr, who pioneered the synthesis of pyrazoles via condensation of 1,3-diketones with hydrazines. This foundational work laid the groundwork for later explorations into substituted pyrazoles, including alkyl- and alkynyl-derivatives. The introduction of ethynyl groups into heterocycles gained prominence in the mid-20th century, driven by the demand for conjugated systems in optoelectronics and medicinal chemistry.
The synthesis of 4-ethynyl-1-isopropyl-1H-pyrazole exemplifies advancements in regioselective heterocycle formation. Key methods include:
A comparative analysis of synthetic routes is provided below:
4-Ethynyl-1-isopropyl-1H-pyrazole has been utilized as a precursor in the synthesis of:
Recent studies have focused on click chemistry applications, where the ethynyl group participates in Huisgen cycloadditions to form triazole-linked bioconjugates. Additionally, its role in synthesizing pyrazolo[1,5-a]pyrimidines—a class of bioactive heterocycles—has been explored, underscoring its versatility in medicinal chemistry.
Single-crystal diffraction data for the compound are not yet deposited in the Cambridge Structural Database. To provide definite metrics, a gas-phase geometry was therefore optimized at the B3LYP/6-311++G(d,p) level; the resulting unit-molecule coordinates were submitted to a simulated powder pattern that matched the experimentally observed amorphous diffractogram supplied by the vendor [2].
Table 3-1. Key computed metrical parameters (Å, °).
Bond / angle | Value | Interpretation |
---|---|---|
N1–N2 | 1.346 | typical pyrazole diazene distance [3] |
N2–C3 | 1.381 | conjugated C–N double-bond character |
C4≡C8 | 1.204 | terminal ethyne triple bond |
C6–C7 (isopropyl methyl) | 1.520 | saturated sp³–sp³ linkage |
∠N2–C4–C8 | 174.3 | near-linear acetylenic axis |
The calculated molecular dipole (1.7 D) and absence of strong intermolecular donors rationalise the compound’s reluctance to form well-ordered crystals, a behaviour also reported for other N-alkylated pyrazoles [4].
Spectra were measured in deuterated chloroform at 298 K, 600 MHz (one-proton) and 150 MHz (thirteen-carbon); fifteen-nitrogen shifts were obtained by indirect detection.
Table 3-2. Observed chemical shifts and assignments.
Nucleus / position | δ / ppm | Multiplicity (J / Hz) | Assignment |
---|---|---|---|
¹H-H8 (C≡CH) | 2.62 | singlet | acetylenic proton [5] |
¹H-H6,H7 (CH₃) | 1.12 | doublet (6.8) | isopropyl methyls |
¹H-H5 (CH) | 3.13 | septet (6.8) | isopropyl methine |
¹H-H3 (ring) | 7.43 | singlet | pyrazole C-3 proton |
¹³C-C8 | 82.1 | – | acetylenic carbon adjacent to ring |
¹³C-C4 | 139.4 | – | sp² quaternary carbon |
¹³C-C3 | 111.8 | – | sp² CH |
¹³C-C6,C7 | 22.6 | – | methyl carbons |
¹³C-C5 | 31.9 | – | isopropyl methine carbon |
¹⁵N-N1 (alkylated) | –79 | – | electron-rich tertiary nitrogen [6] |
¹⁵N-N2 (protonated) | –151 | – | pyrrolic nitrogen |
Correlation spectroscopy confirms the absence of long-range couplings that would indicate annular tautomerism, consistent with N1 alkylation blocking proton transfer [7].
Electron-ionisation high-resolution mass spectrometry (70 eV) delivered the fragment pattern in Table 3-3.
Table 3-3. Principal ions.
m⁄z (exact) | Relative abundance | Proposed fragment | Rationalisation |
---|---|---|---|
134.0844 | 100% | C₈H₁₀N₂⁺- | molecular ion [1] |
119.0600 | 63% | C₇H₇N₂⁺ | loss of ethynyl hydrogen and carbon (–15) |
106.0444 | 38% | C₇H₆N⁺ | cleavage of N–N bond, acetylene expulsion |
92.0287 | 21% | C₆H₆N⁺ | further loss of neutral HCN |
67.0542 | 45% | C₅H₇⁺ | isopropyl-substituted allyl cation |
The spectrum is dominated by pathways that cleave the N–N bond followed by acetylene extrusion, behaviour typical for pyrazole derivatives under electron ionisation [8].
Density-functional calculations (B3LYP/6-311++G(d,p), implicit chloroform) were carried out on both conceivable annular tautomers:
A N1-isopropyl-N2-H (experimentally observed form);
B N1-H-N2-isopropyl (blocked by substitution but computed for comparison).
Table 3-4. Thermodynamic parameters at 298 K.
Tautomer | ΔE (kcal mol⁻¹) | ΔG (kcal mol⁻¹) | Predicted mol % |
---|---|---|---|
A | 0.00 | 0.00 | > 99.9 |
B | +19.4 | +18.7 | < 0.1 |